2-amino-4,5-difluoro-N-methylbenzamide
Overview
Description
2-amino-4,5-difluoro-N-methylbenzamide is a useful research compound. Its molecular formula is C8H8F2N2O and its molecular weight is 186.16 g/mol. The purity is usually 95%.
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Scientific Research Applications
Thermal Stability Analysis
Studies have shown that related compounds, such as 2-amino-3,5-dichloro-N-methylbenzamide, have been analyzed for their thermal stability using differential scanning calorimetry (DSC). Such analyses provide insights into the activation energy, initial decomposition temperature, and heat release during thermal decomposition, which are crucial for understanding the safety and handling of chemical compounds in various applications (Yunbo Cong & Chunsheng Cheng, 2021).
Synthesis and Drug Development
The compound has potential applications in the synthesis of pharmaceuticals, as illustrated by the development of androgen receptor antagonists like MDV3100. The process involves the synthesis of intermediates such as 4-amino-2-fluoro-N-methylbenzamide from starting materials through a series of chemical reactions, highlighting the compound's role in medicinal chemistry and drug design (Li Zhi-yu, 2012).
Polymer Science
In the field of polymer science, derivatives of 2-amino-N-methylbenzamide have been used in the synthesis and characterization of novel aromatic polyimides. These polymers exhibit solubility in organic solvents and have high thermal degradation temperatures, making them suitable for advanced materials applications (M. Butt et al., 2005).
Radiotracer Development for Imaging
The compound's derivatives have been explored in the development of radiotracers for positron emission tomography (PET) imaging, particularly in the context of Alzheimer's disease. This involves the synthesis of carbon-11-labeled CK1 inhibitors, demonstrating the compound's utility in neuroimaging and the study of neurodegenerative diseases (Mingzhang Gao, Min Wang, & Q. Zheng, 2018).
Mass Spectrometry and Analytical Chemistry
In analytical chemistry, derivatives of 2-amino-N-methylbenzamide have been used to study the electrospray mass spectrometry and fragmentation of N-linked carbohydrates. This research aids in the development of analytical techniques for the structural characterization of complex biomolecules (D. Harvey, 2000).
Properties
IUPAC Name |
2-amino-4,5-difluoro-N-methylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2N2O/c1-12-8(13)4-2-5(9)6(10)3-7(4)11/h2-3H,11H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQTGLOITUZJIRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=C(C=C1N)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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